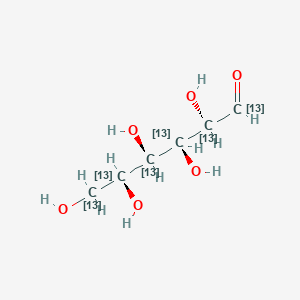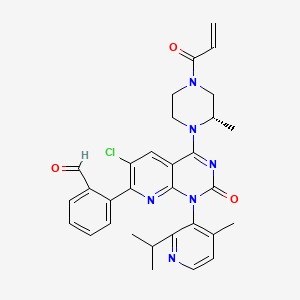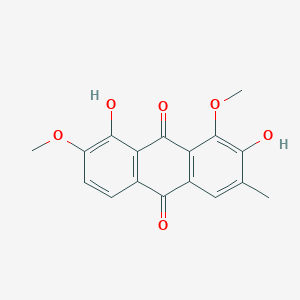
7-Methoxy obtusifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy obtusifolin is a naturally occurring anthraquinone derivative found in the seeds of Cassia tora. It is known for its various biological activities, including its role as a tyrosinase inhibitor and its potential chemopreventive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy obtusifolin can be achieved through continuous-flow technology, which has been widely adopted in manufacturing active pharmaceutical ingredients. One efficient method involves the multi-step continuous-flow synthesis starting from anisole. Anisole is mixed with succinic anhydride and aluminum chloride in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. This compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with methanesulfonic acid to form 7-methoxy-1-tetralone .
Industrial Production Methods: The continuous-flow synthesis method offers significant advantages over traditional batch processes, including reduced reaction time, improved reaction efficiency, and higher purity of the final product. The overall yield of 7-methoxy-1-tetralone can reach up to 76.6% with 99% purity, making it a reliable approach for industrial production .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy obtusifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit tyrosinase activity competitively, with an IC50 value of 7.0 μM .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include aluminum chloride for Friedel–Crafts acylation, methanesulfonic acid for the formation of 7-methoxy-1-tetralone, and various solvents such as dimethyl sulfoxide (DMSO), ethanol, and water for dissolution .
Major Products Formed: The major products formed from the reactions involving this compound include 7-methoxy-1-tetralone and other intermediates used in the synthesis of pharmaceutical compounds such as dezocine .
Scientific Research Applications
7-Methoxy obtusifolin has a wide range of scientific research applications. It is used in chemistry for its role as a tyrosinase inhibitor and in biology for its potential chemopreventive effects. In medicine, it has been studied for its ability to inhibit CYP1A2 enzyme activity, which is responsible for activating procarcinogens . Additionally, it has shown potential in preventing breast cancer metastasis, reducing cartilage damage in osteoarthritis, and ameliorating memory impairment .
Mechanism of Action
The mechanism of action of 7-Methoxy obtusifolin involves its ability to inhibit tyrosinase activity competitively. It also inhibits CYP1A2-mediated phenacetin O-deethylation through a combination of hydrophobic interactions and hydrogen bonding . In the context of acute kidney injury, this compound has been shown to inactivate the NF-κB signaling pathway, thereby reducing inflammation and apoptosis .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H14O6 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3 |
InChI Key |
SLDOOOYICLSPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


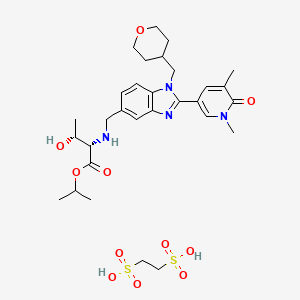
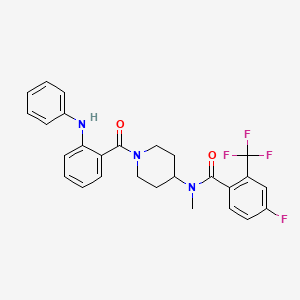
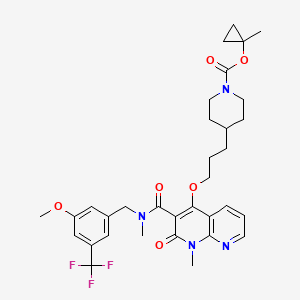
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
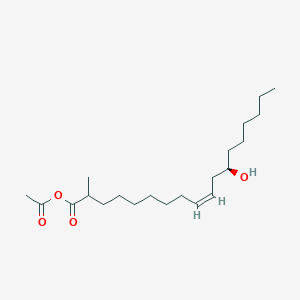
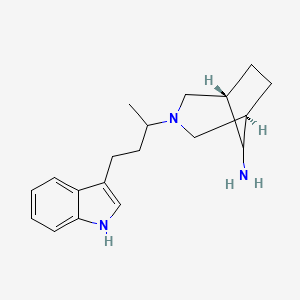


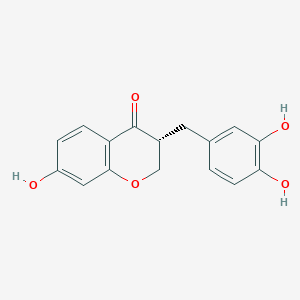
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
